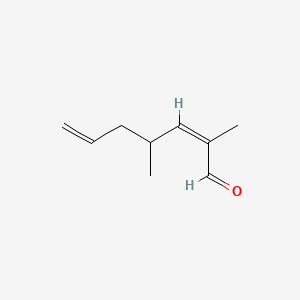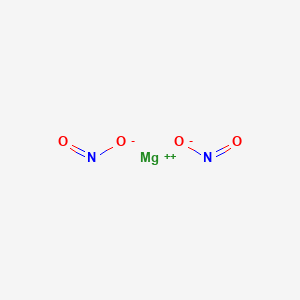
Magnesium nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium nitrite is an inorganic compound with the chemical formula Mg(NO₂)₂. It is composed of magnesium cations (Mg²⁺) and nitrite anions (NO₂⁻). This compound is known for its role in various chemical reactions and its applications in different fields of science and industry.
Preparation Methods
Magnesium nitrite can be synthesized through several methods:
Reaction of Magnesium Hydroxide with Nitrous Acid: This method involves reacting magnesium hydroxide (Mg(OH)₂) with nitrous acid (HNO₂) to produce this compound and water. [ \text{Mg(OH)}_2 + 2\text{HNO}_2 \rightarrow \text{Mg(NO}_2\text{)}_2 + 2\text{H}_2\text{O} ]
Reaction of Magnesium Carbonate with Nitrous Acid: Magnesium carbonate (MgCO₃) reacts with nitrous acid to form this compound, carbon dioxide, and water. [ \text{MgCO}_3 + 2\text{HNO}_2 \rightarrow \text{Mg(NO}_2\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Chemical Reactions Analysis
Magnesium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium nitrate (Mg(NO₃)₂). [ \text{Mg(NO}_2\text{)}_2 + \text{O}_2 \rightarrow \text{Mg(NO}_3\text{)}_2 ]
Reduction: It can be reduced to form magnesium oxide (MgO) and nitrogen oxides (NO and NO₂). [ \text{Mg(NO}_2\text{)}_2 \rightarrow \text{MgO} + \text{NO} + \text{NO}_2 ]
Substitution: this compound can react with alkali metal hydroxides to form magnesium hydroxide and the corresponding alkali metal nitrite. [ \text{Mg(NO}_2\text{)}_2 + 2\text{NaOH} \rightarrow \text{Mg(OH)}_2 + 2\text{NaNO}_2 ]
Scientific Research Applications
Magnesium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other compounds.
Biology: this compound is used in biological studies to understand the effects of nitrite ions on biological systems.
Medicine: Research is being conducted on the potential medical applications of this compound, particularly in the field of antimicrobial treatments.
Industry: It is used in the production of other magnesium compounds and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of magnesium nitrite involves the release of nitrite ions (NO₂⁻), which can interact with various molecular targets. Nitrite ions can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) such as nitric oxide (NO) and nitrogen dioxide (NO₂). These reactive species can interact with proteins, lipids, and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Magnesium nitrite can be compared with other magnesium compounds such as magnesium nitrate (Mg(NO₃)₂) and magnesium oxide (MgO):
Magnesium Nitrate (Mg(NO₃)₂): Unlike this compound, magnesium nitrate is a strong oxidizing agent and is commonly used in fertilizers and pyrotechnics.
Magnesium Oxide (MgO): Magnesium oxide is a stable compound used in refractory materials and as an antacid. It does not have the reactive properties of this compound.
Similar Compounds
- Magnesium Nitrate (Mg(NO₃)₂)
- Magnesium Oxide (MgO)
- Magnesium Sulfate (MgSO₄)
- Magnesium Chloride (MgCl₂)
This compound stands out due to its unique reactivity and applications in various fields.
Properties
CAS No. |
15070-34-5 |
|---|---|
Molecular Formula |
MgN2O4 |
Molecular Weight |
116.32 g/mol |
IUPAC Name |
magnesium;dinitrite |
InChI |
InChI=1S/Mg.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
InChI Key |
AAJBNRZDTJPMTJ-UHFFFAOYSA-L |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


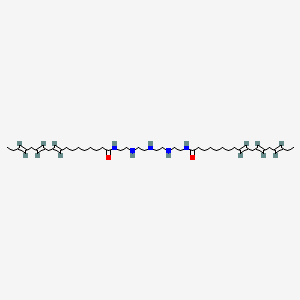
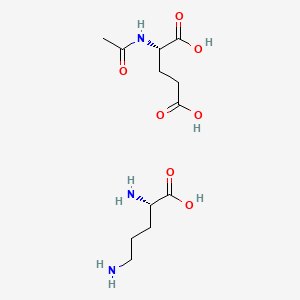
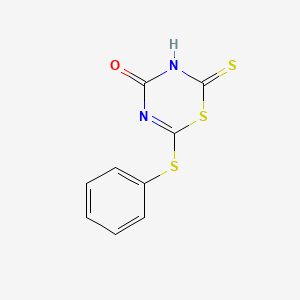
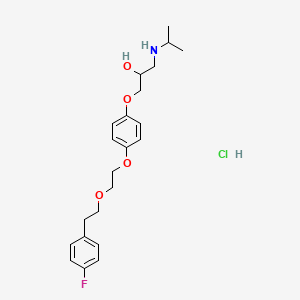

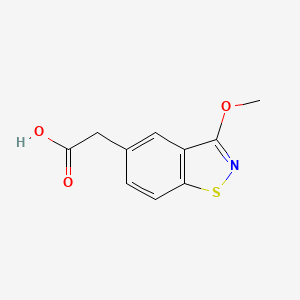
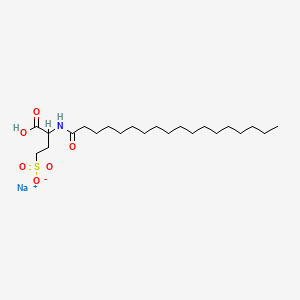
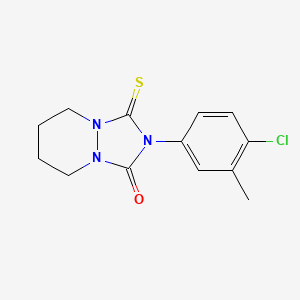
![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)
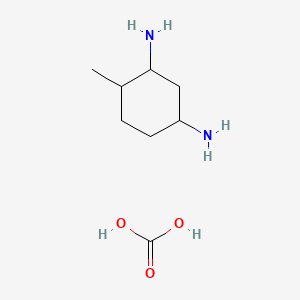
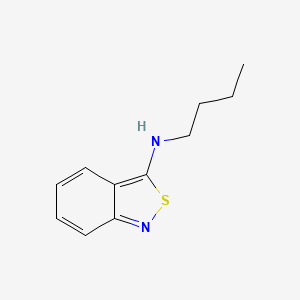
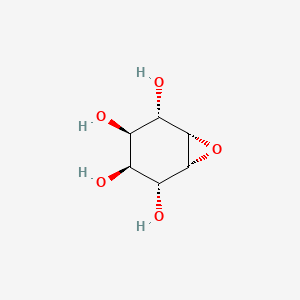
![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
